molecular formula C30H46O3 B018858 Testosterone buciclate CAS No. 105165-22-8

Testosterone buciclate

Cat. No.: B018858
CAS No.: 105165-22-8
M. Wt: 454.7 g/mol
InChI Key: ODZDZTOROXGJAV-IRWJKHRASA-N
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Description

Testosterone buciclate, also known as testosterone 17β-buciclate, is a synthetic anabolic-androgenic steroid. It is an ester of testosterone, specifically the C17β buciclate (4-butylcyclohexane-1-carboxylate) ester. This compound was developed in collaboration by the Contraceptive Development Branch of the National Institute of Child Health and Human Development and the World Health Organization in the 1970s and early 1980s for use in androgen replacement therapy for male hypogonadism and as a potential male contraceptive .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of testosterone buciclate involves the esterification of testosterone with 4-butylcyclohexane-1-carboxylic acid. The reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the same esterification reaction but on a larger scale, followed by purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Testosterone buciclate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield testosterone and 4-butylcyclohexane-1-carboxylic acid.

    Oxidation: The steroid nucleus can undergo oxidation reactions, particularly at the 17β-hydroxy group, leading to the formation of ketones.

    Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Scientific Research Applications

Mechanism of Action

Testosterone buciclate acts as a prodrug of testosterone. Once administered, it is slowly hydrolyzed in the body to release testosterone, which then exerts its effects by binding to androgen receptors. This binding activates the androgen receptor, leading to the transcription of specific genes that regulate the development and maintenance of male characteristics. The long duration of action is due to the slow release of testosterone from the esterified form, providing a sustained physiological effect .

Comparison with Similar Compounds

Testosterone buciclate’s ability to maintain stable testosterone levels without the spikes seen with other esters makes it a promising candidate for long-term androgen replacement therapy and male contraception .

Properties

CAS No.

105165-22-8

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-butylcyclohexane-1-carboxylate

InChI

InChI=1S/C30H46O3/c1-4-5-6-20-7-9-21(10-8-20)28(32)33-27-14-13-25-24-12-11-22-19-23(31)15-17-29(22,2)26(24)16-18-30(25,27)3/h19-21,24-27H,4-18H2,1-3H3/t20?,21?,24-,25-,26-,27-,29-,30-/m0/s1

InChI Key

ODZDZTOROXGJAV-IRWJKHRASA-N

Isomeric SMILES

CCCCC1CCC(CC1)C(=O)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C

SMILES

CCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C

Canonical SMILES

CCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C

Synonyms

20 Aet-1
20-Aet-1
testosterone 4-n-butylcyclohexylcarboxylate
testosterone 4-n-butylcyclohexylcarboxylic acid
testosterone buciclate

Origin of Product

United States

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